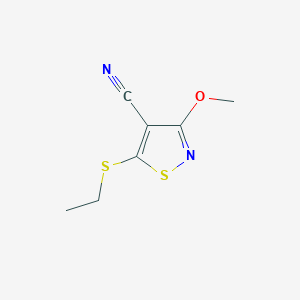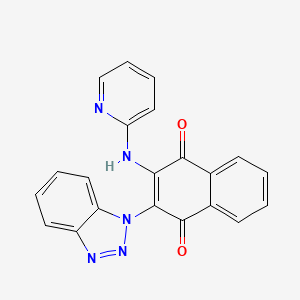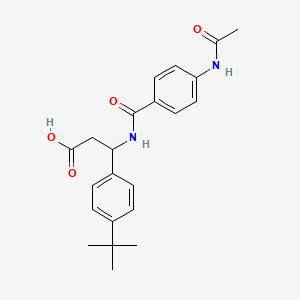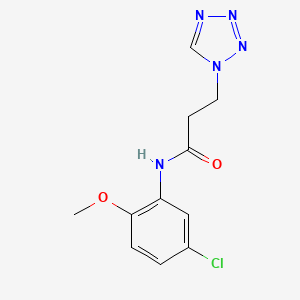
Isothiazole-4-carbonitrile, 5-ethylsulfanyl-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(ETHYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ETHYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylsulfanyl and methoxy-substituted precursors with a nitrile group, followed by cyclization to form the isothiazole ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(ETHYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted isothiazole derivatives.
Scientific Research Applications
5-(ETHYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5-(ETHYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(METHYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE
- 5-(PROPYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE
- 5-(BUTYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE
Uniqueness
5-(ETHYLSULFANYL)-3-METHOXY-4-ISOTHIAZOLECARBONITRILE is unique due to its specific ethylsulfanyl substitution, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.
Properties
Molecular Formula |
C7H8N2OS2 |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
5-ethylsulfanyl-3-methoxy-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C7H8N2OS2/c1-3-11-7-5(4-8)6(10-2)9-12-7/h3H2,1-2H3 |
InChI Key |
HKHDACZQGURKGN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=NS1)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-difluoro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B11072213.png)
![6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B11072217.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11072223.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-butoxybenzamide](/img/structure/B11072236.png)


![3,5-dimethyl-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl][1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11072264.png)

![(4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11072268.png)

![3-(Carbamoylamino)-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11072291.png)

![(5Z)-3-(2-chlorobenzyl)-5-{[(4-ethylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11072302.png)
